molecular formula C6H4N2OS B11919312 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde

4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde

Cat. No.: B11919312
M. Wt: 152.18 g/mol
InChI Key: YDVOIMVJTUPPNI-UHFFFAOYSA-N
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Description

4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation . Another approach involves the protection of the aldehyde group and subsequent substitution reactions to introduce the desired functional groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, modulating biological pathways to exert its effects. The specific pathways and targets depend on the functional groups present and the overall structure of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

4H-pyrrolo[2,3-d][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C6H4N2OS/c9-2-4-1-5-6(8-4)7-3-10-5/h1-3,8H

InChI Key

YDVOIMVJTUPPNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1SC=N2)C=O

Origin of Product

United States

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